N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide
Description
N-[(1-Cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene core substituted with a methyl group at the 5-position and a sulfonamide-linked cyclopentylpiperidine moiety.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S2/c1-13-6-7-16(21-13)22(19,20)17-12-14-8-10-18(11-9-14)15-4-2-3-5-15/h6-7,14-15,17H,2-5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWFHDJZHMCKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 5-Methylthiophene
5-Methylthiophene undergoes chlorosulfonation using chlorosulfonic acid under controlled conditions. The reaction proceeds at 0–5°C for 2–4 hours, yielding 5-methylthiophene-2-sulfonyl chloride (Fig. 1A). Excess chlorosulfonic acid is quenched with ice-water, and the product is extracted using dichloromethane. Purification via recrystallization in hexane affords the sulfonyl chloride in 65–75% yield.
Oxidation of Thiol Precursors
An alternative route involves oxidizing 5-methylthiophene-2-thiol to the sulfonic acid using hydrogen peroxide in acetic acid, followed by treatment with phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride. This method avoids harsh chlorosulfonic acid but requires careful handling of PCl₅.
Preparation of (1-Cyclopentylpiperidin-4-yl)methylamine
The amine component is synthesized via reductive amination or nucleophilic substitution:
Reductive Amination of Piperidin-4-ylmethanamine
Piperidin-4-ylmethanamine reacts with cyclopentanone in methanol under hydrogen gas (3 atm) in the presence of palladium on carbon (Pd/C). The reaction mixture is stirred at 50°C for 12 hours, yielding 1-cyclopentylpiperidin-4-ylmethanamine after filtration and vacuum distillation (Fig. 1B).
Alkylation of Piperidine
Piperidine is alkylated with cyclopentyl bromide in acetonitrile using potassium carbonate as a base. The product, 1-cyclopentylpiperidine, is subsequently treated with formaldehyde and ammonium chloride to introduce the methylamine group via Eschweiler-Clarke reaction.
Sulfonamide Coupling Reactions
The final step involves coupling the sulfonyl chloride with the amine:
Classical Sulfonylation
A mixture of 5-methylthiophene-2-sulfonyl chloride (1.2 equiv) and (1-cyclopentylpiperidin-4-yl)methylamine (1.0 equiv) in anhydrous dichloromethane is stirred at 0°C. Triethylamine (2.0 equiv) is added dropwise to neutralize HCl, and the reaction proceeds at room temperature for 6 hours (Fig. 1C). The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the sulfonamide in 80–85% purity.
Catalytic Sulfonation Using Tertiary Amines
A patent-derived method employs catalytic N,N-dimethylformamide (DMF) or 1,1,3,3-tetramethylurea in toluene at 140–145°C. Under these conditions, 5-methylthiophene-2-sulfonyl chloride reacts with the amine in 4–6 hours, achieving 90% conversion. The product is isolated via aqueous workup and recrystallization from ethanol/water.
One-Pot Thiol to Sulfonamide Conversion
Hypervalent iodine reagents enable direct conversion of 5-methylthiophene-2-thiol to the sulfonamide. Bis(acetoxy)iodobenzene (1.5 equiv) and ammonium carbamate (2.0 equiv) in methanol at 25°C for 24 hours facilitate sequential oxidation and amination (Fig. 1D). This method bypasses sulfonyl chloride isolation, yielding the target compound in 70–75% efficiency.
Optimization and Catalytic Approaches
| Method | Catalyst | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| Classical Sulfonylation | Triethylamine | 25°C | 6 | 80–85% |
| Catalytic Sulfonation | DMF | 140°C | 4 | 90% |
| One-Pot Oxidation | Bis(acetoxy)iodobenzene | 25°C | 24 | 70–75% |
Catalytic methods using DMF or tetramethylurea enhance reaction rates and yields by improving nucleophilicity of the amine. Elevated temperatures (140°C) favor complete conversion but require pressurized reactors.
Analytical Characterization
The final product is characterized by:
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Methylthiophene-2-sulfonamide ()
The simplest analog, 5-methylthiophene-2-sulfonamide, lacks the cyclopentylpiperidine substituent. In antifungal activity studies, this compound exhibited moderate efficacy (reported value: 0.69 in an unspecified metric), suggesting that the addition of the cyclopentylpiperidine group in the target compound may enhance biological activity through improved target engagement or pharmacokinetics .
Table 1: Key Structural Differences
Piperidine-Containing Derivatives
N-(2-Iodophenyl)thiophene-2-sulfonamide ()
This compound features an indole-iodophenyl substituent instead of the cyclopentylpiperidine group. However, the bulky indole moiety could limit solubility compared to the target compound’s piperidine group, which offers conformational flexibility and moderate steric hindrance .
Pyrimidine-Based Sulfonamides
N-[5-(Diphenylphosphorylmethyl)pyrimidin-2-yl]methanesulfonamide ()
Replacing the thiophene core with a pyrimidine ring alters electronic properties, as pyrimidine is more electron-deficient. In contrast, the target compound’s thiophene core may favor interactions with cysteine-rich or aromatic residue-rich binding pockets .
Halogen-Substituted Analogs
Bromopyrimidinyl Sulfonamide ()
The bromine atom in this derivative increases molecular weight and may enhance binding via hydrophobic or van der Waals interactions. However, bromine’s metabolic instability compared to the target compound’s cyclopentyl group (a metabolically stable aliphatic ring) could reduce in vivo efficacy .
Implications for Drug Design
- Lipophilicity : The cyclopentylpiperidine moiety increases logP compared to simpler analogs, likely improving blood-brain barrier penetration.
- Target Selectivity : Thiophene sulfonamides may favor serine proteases or GPCRs, whereas pyrimidine-based derivatives target kinases.
- Metabolic Stability : The absence of halogens in the target compound may reduce off-target reactivity compared to iodophenyl or bromopyrimidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
